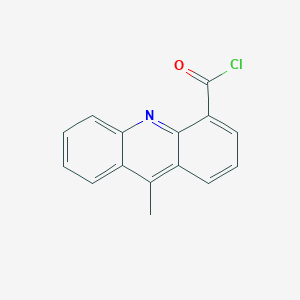
9-Methylacridine-4-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Methylacridine-4-carbonyl chloride is a chemical compound with the molecular formula C15H10ClNO It belongs to the acridine family, which is known for its diverse applications in various fields such as chemistry, biology, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methylacridine-4-carbonyl chloride typically involves the reaction of 9-methylacridine with thionyl chloride. The reaction is carried out under reflux conditions, where thionyl chloride acts as a chlorinating agent, converting the carbonyl group into a carbonyl chloride group. The reaction is usually performed in an inert atmosphere to prevent any side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions
9-Methylacridine-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Oxidation Reactions: The compound can be oxidized to form 9-methylacridine-4-carboxylic acid.
Reduction Reactions: It can be reduced to form 9-methylacridine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and alcohols, and the reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Amides and Esters: Formed from substitution reactions with amines and alcohols.
9-Methylacridine-4-carboxylic acid: Formed from oxidation reactions.
9-Methylacridine: Formed from reduction reactions.
Aplicaciones Científicas De Investigación
9-Methylacridine-4-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of DNA intercalation and as a fluorescent probe.
Industry: The compound is used in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 9-Methylacridine-4-carbonyl chloride involves its ability to interact with biological molecules. Its planar structure allows it to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription. Additionally, the compound can form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
9-Carboxyacridine: Similar in structure but contains a carboxyl group instead of a carbonyl chloride group.
9-Aminoacridine: Contains an amino group, making it more basic compared to 9-Methylacridine-4-carbonyl chloride.
Uniqueness
This compound is unique due to its specific functional group, which allows it to undergo a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Its ability to intercalate into DNA and disrupt biological processes also sets it apart from other similar compounds.
Propiedades
Número CAS |
89459-37-0 |
|---|---|
Fórmula molecular |
C15H10ClNO |
Peso molecular |
255.70 g/mol |
Nombre IUPAC |
9-methylacridine-4-carbonyl chloride |
InChI |
InChI=1S/C15H10ClNO/c1-9-10-5-2-3-8-13(10)17-14-11(9)6-4-7-12(14)15(16)18/h2-8H,1H3 |
Clave InChI |
UBQJDPFZYMBBAK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC=C(C2=NC3=CC=CC=C13)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



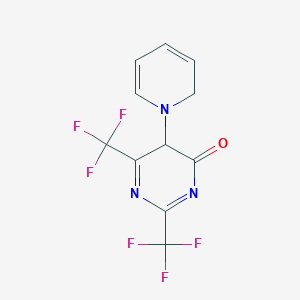
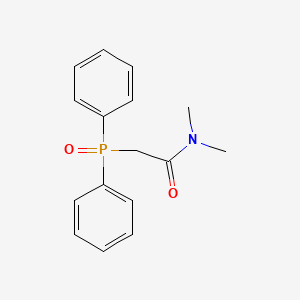
![6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12907430.png)
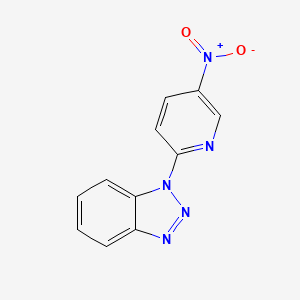
![6-Chloro-N-[(3,4-dichlorophenyl)methyl]pyridazin-3-amine](/img/structure/B12907461.png)

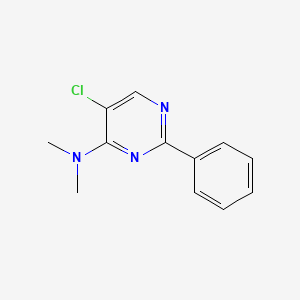
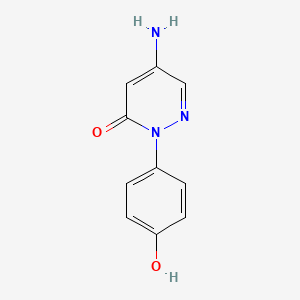


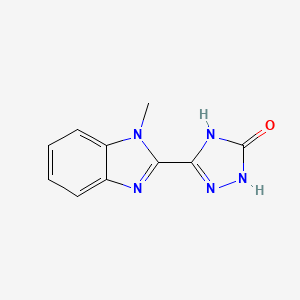
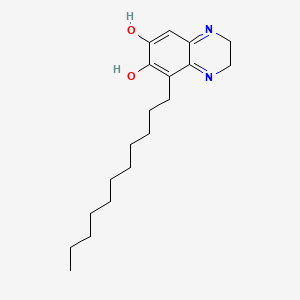
![N-[2-Methyl-3-(5-methyl-benzooxazol-2-yl)-phenyl]-3-nitro-benzamide](/img/structure/B12907502.png)
